WK499

BCL6 Target Engagement Biochemical Assay

BCL6-dependent cancer research is often compromised by weak inhibitors (e.g., FX1, IC50=37.68 µM) requiring high concentrations that introduce off-target artifacts. WK499 solves this with an HTRF IC50 of 11.7 nM->3,000-fold more potent-enabling complete ablation of BCL6 transcriptional activity at just 2.5 µM in cells. • Validated synergy with cytarabine & doxorubicin in AML models • In vivo efficacy in GBM xenografts at 12.5 mg/kg i.p.; enhances temozolomide effect • ≥98% HPLC purity; shipped ambient for rapid global delivery

Molecular Formula C21H20BrN7O3
Molecular Weight 498.3 g/mol
Cat. No. B12382032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWK499
Molecular FormulaC21H20BrN7O3
Molecular Weight498.3 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=NC=NN3C(=C2)NC4=CC5=C(C=C4)OC(=O)C=C5)NC(=O)CBr
InChIInChI=1S/C21H20BrN7O3/c22-10-19(30)26-15-2-1-7-28(11-15)17-9-18(29-21(27-17)23-12-24-29)25-14-4-5-16-13(8-14)3-6-20(31)32-16/h3-6,8-9,12,15,25H,1-2,7,10-11H2,(H,26,30)
InChIKeyBMMXVDZGTYETEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WK499 (BCL6-IN-10): Potency and Target Engagement Profile for BCL6-Dependent Research


WK499, also designated BCL6-IN-10, is a small-molecule inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6) with a molecular weight of 498.33 g/mol (C21H20BrN7O3) . It functions by disrupting the protein-protein interaction between the BCL6 BTB domain and its corepressor SMRT, leading to derepression of BCL6 target genes, induction of apoptosis, and cell cycle arrest [1]. In biochemical assays, WK499 demonstrates an IC50 of 11.7 nM in a homogeneous time-resolved fluorescence (HTRF) assay and binds directly to the BCL6 BTB domain with a surface plasmon resonance (SPR) KD of 148 nM . This compound represents a research-grade tool for investigating BCL6-dependent pathologies, particularly acute myeloid leukemia (AML) and glioblastoma (GBM), where BCL6 is a validated oncogenic driver [1].

Why WK499 Cannot Be Substituted with Other BCL6 Inhibitors: A Quantitative Justification


Substitution of WK499 with other BCL6-targeting compounds such as FX1 or BI3802 is not scientifically equivalent due to profound differences in target engagement potency and functional cellular activity. While all three compounds target the BCL6 BTB domain, their potencies vary by over three orders of magnitude. WK499 exhibits an IC50 of 11.7 nM in an HTRF biochemical assay, whereas FX1 is >3,000-fold less potent (IC50 = 37.68 µM) . In functional cellular assays, WK499 completely abolishes BCL6 transcriptional activity at 2.5 µM, while FX1 and BI3802 show negligible effect even at 20 µM . These quantitative disparities directly impact the experimental concentration required for target engagement, thereby influencing off-target risk profiles, cellular viability readouts, and overall experimental reproducibility. Selecting a less potent analog would necessitate higher compound concentrations, potentially introducing confounding cytotoxicity or solubility artifacts .

Quantitative Evidence Guide for WK499: Comparator-Based Differentiation


Biochemical Potency Advantage: WK499 vs. FX1 in BCL6 BTB Binding

WK499 demonstrates >3,000-fold greater potency for BCL6 BTB domain inhibition compared to the previously reported BCL6 inhibitor FX1. In a homogeneous time-resolved fluorescence (HTRF) assay measuring BCL6-corepressor interaction, WK499 exhibited an IC50 of 11.7 nM, while FX1 showed an IC50 of 37.68 µM . This magnitude of difference represents a clear, quantifiable advantage in target engagement efficiency.

BCL6 Target Engagement Biochemical Assay

Functional Cellular Efficacy: WK499 vs. FX1 and BI3802 in BCL6 Transcriptional Repression

WK499 demonstrates superior functional inhibition of BCL6-mediated transcriptional repression in a cellular context. In a luciferase reporter assay measuring BCL6 BTB domain transcriptional activity, WK499 at 2.5 µM reduced transcriptional activity to near-complete ablation. In contrast, the comparator compounds FX1 and BI3802 exhibited minimal effect on BCL6 BTB transcriptional activity even at the substantially higher concentration of 20 µM .

BCL6 Functional Assay Transcription

In Vivo Efficacy Benchmark: WK499 in GBM Xenograft Models

WK499 has demonstrated statistically significant tumor growth inhibition (TGI) in preclinical glioblastoma (GBM) xenograft models at a defined dose and route. Intraperitoneal administration of WK499 at 12.5 mg/kg resulted in significant inhibition of tumor growth compared to vehicle controls. Furthermore, the combination of WK499 with the standard-of-care chemotherapeutic agent temozolomide (TMZ) enhanced the therapeutic effect compared to TMZ alone .

Glioblastoma Xenograft In Vivo Efficacy

Chemosensitization in AML: Synergistic Potential with Standard Agents

WK499 exhibits synergistic anti-proliferative effects when combined with chemotherapeutic agents in acute myeloid leukemia (AML) models. Specifically, WK499 demonstrated synergy with both cytarabine (AraC) and doxorubicin (DOXo) in AML cell lines [1]. This synergistic interaction was further validated in vivo, where the combination of WK499 with AraC achieved superior inhibition of AML tumor growth compared to either agent alone [2].

Acute Myeloid Leukemia Combination Therapy Synergy

Optimal Research and Industrial Application Scenarios for WK499


Investigating BCL6-Dependent Transcriptional Programs in Hematologic Malignancies

WK499 is particularly suited for studies requiring potent and specific disruption of the BCL6-corepressor interaction. Based on its demonstrated IC50 of 11.7 nM in HTRF assays and its ability to completely ablate BCL6 transcriptional activity at 2.5 µM in cells , it is an optimal choice for chromatin immunoprecipitation (ChIP) sequencing or RNA-sequencing experiments aimed at mapping BCL6 target gene networks in AML or DLBCL cell lines. Its high potency minimizes the concentration required for target engagement, reducing the likelihood of confounding off-target transcriptional effects.

Evaluating Chemosensitization Strategies in Preclinical AML Models

WK499 is an ideal tool compound for combination therapy studies in AML. Evidence demonstrates that WK499 acts synergistically with standard chemotherapeutic agents such as cytarabine (AraC) and doxorubicin [1]. Researchers aiming to model or overcome chemotherapy resistance in AML should prioritize WK499 over less potent BCL6 inhibitors, as its established synergy profile in both in vitro and in vivo models provides a validated experimental framework for testing chemo-sensitization hypotheses.

In Vivo Proof-of-Concept Studies for BCL6 as a Target in Glioblastoma

WK499 is supported by in vivo efficacy data in GBM xenograft models, where administration at 12.5 mg/kg i.p. significantly inhibited tumor growth and enhanced the effect of temozolomide . For researchers investigating BCL6 as a therapeutic target in brain malignancies, WK499 offers a characterized in vivo tool with a defined dosing regimen and proven combination potential, providing a robust starting point for more advanced preclinical GBM studies.

Comparative Tool Compound Studies to Validate BCL6 Dependence

Given its >3,000-fold potency advantage over the early-generation inhibitor FX1 , WK499 serves as a superior control compound for validating BCL6-dependent phenotypes. In experiments designed to confirm that observed cellular effects are specifically due to BCL6 inhibition, using WK499 alongside a structurally distinct but less potent analog can provide orthogonal confirmation of target engagement. The substantial potency difference allows for clear differentiation of on-target versus potential off-target or non-specific cellular effects at equivalent dosing.

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